

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

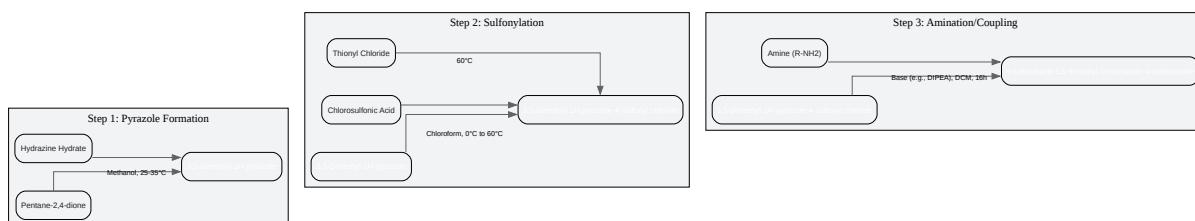
Compound Name: 1,5-Dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1281980

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,5-Dimethyl-1H-pyrazole-4-sulfonamide**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its structural characteristics, physicochemical properties, and provides insights into its synthesis and potential biological activities based on related structures. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties


1,5-Dimethyl-1H-pyrazole-4-sulfonamide is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the sulfonamide group makes it a member of an important class of pharmacophores known for a wide range of biological activities.

Property	Value	Source
Molecular Formula	C ₅ H ₉ N ₃ O ₂ S	[1][2][3]
Molecular Weight	175.21 g/mol	[1][2][3][4]
Appearance	Off-White solid	[5]
Melting Point	97-105 °C	[2][6]
Solubility	Soluble in DMSO	[5]
Storage Temperature	0-8 °C	[5]

Synthesis and Characterization

The synthesis of pyrazole-4-sulfonamide derivatives typically involves a multi-step process. A general synthetic pathway for N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides is outlined below.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This reaction is an exothermic condensation.[7]

- In a suitable reaction vessel, dissolve pentane-2,4-dione in methanol.
- Slowly add 85% hydrazine hydrate to the solution while maintaining the temperature between 25-35 °C.
- The reaction proceeds to quantitatively yield 3,5-dimethyl-1H-pyrazole.[7]

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride This step involves the sulfonylation of the pyrazole ring.[7]

- Prepare a stirred solution of chlorosulfonic acid in chloroform under a nitrogen atmosphere at 0 °C.
- Slowly add 3,5-dimethyl-1H-pyrazole (from Step 1) in chloroform to the chlorosulfonic acid solution.
- Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
- Add thionyl chloride to the reaction mass at 60 °C over 20 minutes and stir for an additional 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding cold water.
- Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude sulfonyl chloride.
- Purify the crude product by column chromatography.[7][8]

Step 3: Synthesis of N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamide This is a coupling reaction between the sulfonyl chloride and an amine.[7][8]

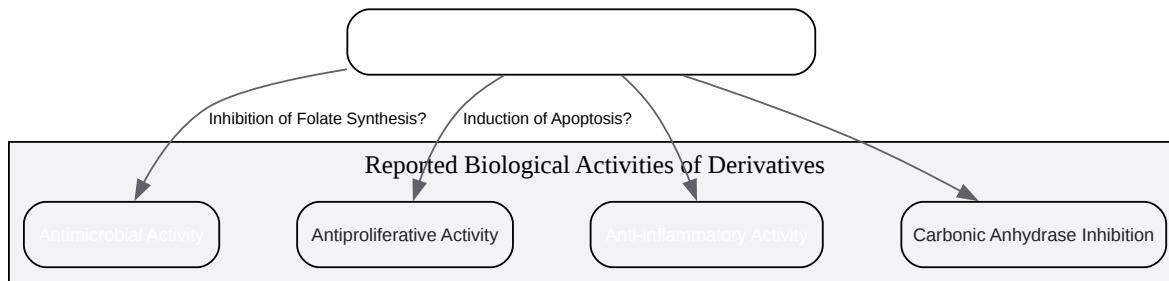
- In a reaction vessel, dissolve the desired amine (1.05 equivalents) and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (DCM).
- Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM to the mixture at 25-30 °C.
- Stir the reaction mixture for 16 hours at 25-30 °C, monitoring the progress by TLC.
- After completion, add cold water and stir for 10 minutes.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under vacuum.
- The resulting crude product can be purified by column chromatography to yield the pure N-substituted pyrazole-4-sulfonamide.[7][8]

Spectral Data

The characterization of **1,5-Dimethyl-1H-pyrazole-4-sulfonamide** and its derivatives is typically performed using various spectroscopic techniques. While a specific spectrum for the title compound is not readily available in the searched literature, data for closely related analogues provide expected spectral features.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of a **1,5-dimethyl-1H-pyrazole-4-sulfonamide** derivative would be expected to show signals corresponding to the methyl groups on the pyrazole ring, the protons of any N-substituent, and a signal for the sulfonamide NH proton. For example, in N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides, the two methyl groups on the pyrazole ring typically appear as a singlet at around δ 2.3-2.5 ppm.[7]

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the pyrazole ring and the methyl groups.


Expected IR Spectral Data: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the sulfonamide group (around 3300 cm^{-1}), C-H stretching,

and S=O stretching of the sulfonyl group (typically two bands around 1320 cm^{-1} and 1180 cm^{-1}).[7]

Biological Activity and Potential Applications

Pyrazole and sulfonamide moieties are important pharmacophores found in numerous pharmaceutically active compounds.[8][9] Derivatives of pyrazole sulfonamides have been reported to exhibit a range of biological activities, suggesting potential therapeutic applications for **1,5-Dimethyl-1H-pyrazole-4-sulfonamide** and related compounds.

Potential Signaling Pathway Involvement

[Click to download full resolution via product page](#)

Caption: Potential biological activities of pyrazole sulfonamide derivatives.

Antimicrobial and Antioxidant Activity: Several novel sulfonamides derived from pyrazole have been synthesized and evaluated for their *in vitro* antimicrobial and antioxidant activities.[9] Some of these compounds have shown potent antibacterial and antifungal properties, comparable to standard drugs like Ofloxacin and Fluconazole.[9] The mechanism of action for the antimicrobial effects of sulfonamides is often attributed to their structural similarity to p-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria.[9]

Antiproliferative Activity: New series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives have been synthesized and tested for their *in vitro* antiproliferative activity against cancer cell lines, such as U937 cells.[7] This suggests that the pyrazole-4-sulfonamide scaffold could be a valuable starting point for the development of new anticancer agents.

Other Potential Activities: The pyrazole nucleus is present in a wide variety of biologically active molecules with activities including anticancer, anti-inflammatory, antidiabetic, and analgesic properties.[9] Furthermore, sulfonamide derivatives are known to be inhibitors of enzymes like carbonic anhydrases, which are therapeutic targets for various diseases.[10]

Conclusion

1,5-Dimethyl-1H-pyrazole-4-sulfonamide represents a versatile chemical scaffold with significant potential for the development of new therapeutic agents. This guide has summarized its core chemical properties, provided a detailed methodology for its synthesis, and highlighted the promising biological activities associated with this class of compounds. Further research into specific derivatives and their mechanisms of action is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | CymitQuimica [cymitquimica.com]
- 5. 1H-Pyrazole-4-sulfonamide,1,5-dimethyl-(9CI) | 88398-55-4 [amp.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281980#1-5-dimethyl-1h-pyrazole-4-sulfonamide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com